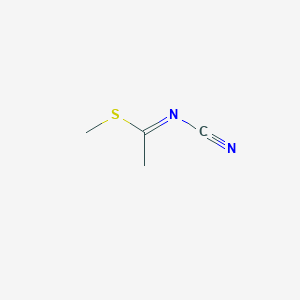

Methyl N-cyanoethanimidothioate

Description

Methyl N-cyanoethanimidothioate (CAS No. 52378-40-2), also known as Cimetidine Impurity A, is a sulfur-containing organic compound with the molecular formula C₁₀H₁₅N₅S₂ and a molecular weight of 269.39 g/mol . It is structurally characterized by a cyano group (-CN) and a thioimidate functional group (S-C=N-), which confer unique reactivity and stability. This compound is primarily utilized as a pharmaceutical secondary standard for quality control in drug manufacturing, particularly in the analysis of cimetidine (an H₂ receptor antagonist used to treat gastrointestinal disorders). Its role as a reference material underscores the need for high purity and precise synthesis protocols .

Propriétés

Formule moléculaire |

C4H6N2S |

|---|---|

Poids moléculaire |

114.17 g/mol |

Nom IUPAC |

methyl N-cyanoethanimidothioate |

InChI |

InChI=1S/C4H6N2S/c1-4(7-2)6-3-5/h1-2H3 |

Clé InChI |

DDIRHXYBUSOLTG-UHFFFAOYSA-N |

SMILES canonique |

CC(=NC#N)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-cyanoethanimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution . The reaction typically yields the desired product in good quantities. Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production of methyl N-cyanoethanimidothioate often involves the use of lime nitrogen as a raw material. The process includes adding lime nitrogen to a reaction mixture under controlled conditions to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-cyanoethanimidothioate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with methyl N-cyanoethanimidothioate include arylamines, alkylamines, and methyl cyanoacetate. Reaction conditions often involve refluxing in ethanol or stirring without solvent at elevated temperatures .

Major Products Formed

The major products formed from reactions involving methyl N-cyanoethanimidothioate include various heterocyclic compounds, such as pyrimidinones and purine analogues .

Applications De Recherche Scientifique

Methyl N-cyanoethanimidothioate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl N-cyanoethanimidothioate involves its interaction with various molecular targets. The cyano group and thioamide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl N-cyanoethanimidothioate vs. Methomyl

Methomyl (CAS No. 16752-77-5), formally named Methyl N-[(methylcarbamoyl)oxy]ethanimidothioate, shares a thioimidate backbone with the target compound but differs in its functional groups and applications.

Structural and Functional Differences

- Functional Groups: Methyl N-cyanoethanimidothioate: Contains a cyano group (-CN) and a methylthio group (-S-CH₃). Methomyl: Features a carbamoyloxy group (-O-C(O)-N(CH₃)) instead of a cyano group .

- Molecular Formula: Methyl N-cyanoethanimidothioate: C₁₀H₁₅N₅S₂ . Methomyl: C₅H₁₀N₂O₂S (derived from PubChem data referenced in ).

Data Table: Key Comparisons

Comparison with Other Thioimidate Derivatives

While direct structural analogs are sparse in the provided evidence, compounds like N,N-Diisopropyl-β-aminoethane thiol (CAS 4261-68-1) from share sulfur-containing functional groups but lack the thioimidate backbone. Such compounds are typically used in organic synthesis or as ligands, highlighting the unique role of Methyl N-cyanoethanimidothioate in pharmaceuticals .

Research Findings and Implications

- Synthetic Pathways: Methyl N-cyanoethanimidothioate is synthesized via nucleophilic substitution reactions involving cyanamide derivatives, whereas Methomyl is produced through carbamate esterification .

- Stability: The cyano group in Methyl N-cyanoethanimidothioate enhances stability under acidic conditions compared to Methomyl, which hydrolyzes rapidly in alkaline environments .

- Regulatory Status: Methomyl’s high toxicity necessitates strict regulatory controls, while Methyl N-cyanoethanimidothioate is regulated primarily for pharmaceutical quality assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.